molecular formula C10H11FN2S B2426719 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine CAS No. 400074-42-2

1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine

Cat. No.: B2426719
CAS No.: 400074-42-2
M. Wt: 210.27
InChI Key: QTLRRNVACXJGLB-UHFFFAOYSA-N
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Description

1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the fluorine atom at the 5th position of the benzothiazole ring enhances the compound’s chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable methods such as:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Molecular docking studies have shown that it can bind to proteins involved in disease pathways, enhancing its therapeutic potential .

Properties

IUPAC Name

1-(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S/c1-13(2)6-10-12-8-5-7(11)3-4-9(8)14-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLRRNVACXJGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(S1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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